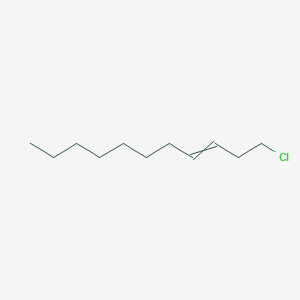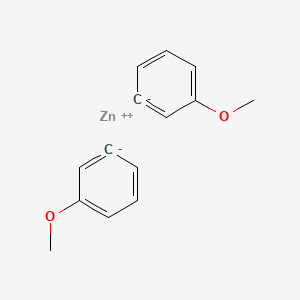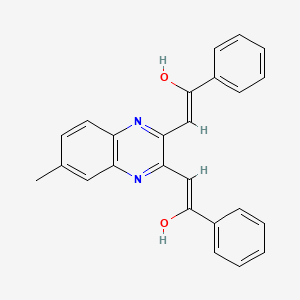
L-Valyl-L-alanyl-L-methionyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-alanyl-L-methionyl-L-alanine is a complex peptide composed of four amino acids: L-valine, L-alanine, L-methionine, and L-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-alanyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as a starting point, with subsequent amino acids added sequentially through peptide bond formation reactions. The reaction conditions include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: On an industrial scale, the production of this peptide may involve automated peptide synthesizers that allow for the rapid and efficient assembly of the amino acid sequence. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: L-Valyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.
Major Products Formed: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives where specific amino acids have been modified.
Applications De Recherche Scientifique
L-Valyl-L-alanyl-L-methionyl-L-alanine has several scientific research applications:
Chemistry: The compound can be used as a model peptide to study peptide synthesis and stability.
Biology: It may serve as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: Potential therapeutic applications include the development of peptide-based drugs or as a component in vaccine formulations.
Industry: The compound can be used in the production of bioactive peptides for various industrial applications, such as cosmetics and food additives.
Mécanisme D'action
The mechanism by which L-Valyl-L-alanyl-L-methionyl-L-alanine exerts its effects depends on its specific application. For example, in enzymatic studies, the peptide may be cleaved by proteases, providing insights into enzyme specificity and activity. In therapeutic applications, the peptide may interact with specific receptors or enzymes, leading to biological effects.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound's action can vary widely. In therapeutic contexts, the peptide may target specific receptors or enzymes involved in disease processes. In industrial applications, the peptide may interact with microbial enzymes or other bioactive molecules.
Comparaison Avec Des Composés Similaires
L-alanyl-L-valine
L-valyl-L-alanine
L-methionyl-L-arginyl-L-alanyl-L-valyl
Propriétés
Numéro CAS |
798541-94-3 |
|---|---|
Formule moléculaire |
C16H30N4O5S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H30N4O5S/c1-8(2)12(17)15(23)18-9(3)13(21)20-11(6-7-26-5)14(22)19-10(4)16(24)25/h8-12H,6-7,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
IPSLOFCNDFUGQC-BJDJZHNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)



![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
